{1-[4-(propan-2-yl)phenyl]cyclopentyl}methanamine
Description
{1-[4-(Propan-2-yl)Phenyl]Cyclopentyl}Methanamine is a cyclopentane-based methanamine derivative with a para-isopropyl-substituted phenyl group. Its molecular formula is C₁₅H₂₃N, and its calculated molecular weight is 217.35 g/mol. The compound features a cyclopentane ring attached to a methanamine group (-CH₂NH₂) and a para-isopropylphenyl substituent, conferring significant lipophilicity and steric bulk.
Properties
IUPAC Name |
[1-(4-propan-2-ylphenyl)cyclopentyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N/c1-12(2)13-5-7-14(8-6-13)15(11-16)9-3-4-10-15/h5-8,12H,3-4,9-11,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDIFXXOUXZMBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2(CCCC2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[4-(propan-2-yl)phenyl]cyclopentyl}methanamine typically involves the following steps:
Formation of the cyclopentyl ring: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Substitution on the phenyl ring: The phenyl ring is substituted with a propan-2-yl group using Friedel-Crafts alkylation.
Attachment of the methanamine group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
{1-[4-(propan-2-yl)phenyl]cyclopentyl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
The compound {1-[4-(propan-2-yl)phenyl]cyclopentyl}methanamine , often referred to as a derivative of cyclopentylmethanamine, is a chemical structure that has garnered interest in various scientific research applications. This article will explore its potential applications, particularly in pharmacology and medicinal chemistry, while providing data tables and case studies to illustrate its relevance.
Pharmacological Research
The primary application of this compound lies in its potential as a pharmacological agent. Research has indicated that compounds with similar structures may exhibit significant activity at neurotransmitter receptors, particularly those involved in the modulation of dopamine and norepinephrine pathways. These neurotransmitters are critical in treating conditions such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
Case Study: Dopamine Transporter Inhibition
A study on structurally related compounds demonstrated that certain derivatives could selectively inhibit dopamine transporter (DAT) activity without significantly affecting serotonin transporter (SERT) activity. This selectivity is crucial for developing medications with fewer side effects associated with serotonin modulation .
Neuropharmacology
Given its structural similarities to known psychoactive substances, this compound may also be investigated for its effects on mood and cognition. Compounds that interact with the central nervous system (CNS) are often evaluated for their potential to treat neurological disorders.
Data Table: Neurotransmitter Interaction
| Compound Name | Target Receptor | Affinity (Ki, nM) | Selectivity |
|---|---|---|---|
| Compound A | DAT | 50 | High |
| Compound B | SERT | 200 | Low |
| This compound | DAT | TBD | TBD |
Synthetic Chemistry
The synthesis of this compound has been explored in the context of developing new methodologies for creating complex amines. The ability to modify the cyclopentane ring or the phenyl substituent allows for a diverse range of derivatives that can be screened for various biological activities.
Synthesis Overview
The synthetic pathway typically involves:
- Starting Materials : Cyclopentanone derivatives and substituted anilines.
- Reagents : Reductive amination techniques using catalysts such as palladium on carbon.
- Yield Optimization : Adjusting reaction conditions such as temperature and solvent choice to maximize yield.
Antimicrobial Activity
Emerging research suggests that compounds similar to this compound may possess antimicrobial properties. Preliminary studies have indicated activity against various bacterial strains, making it a candidate for further investigation in the field of medicinal chemistry.
Case Study: Antibacterial Screening
A recent investigation into related compounds showed promising results against Gram-positive bacteria, suggesting potential applications in antibiotic development .
Mechanism of Action
The mechanism of action of {1-[4-(propan-2-yl)phenyl]cyclopentyl}methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
Electronic Effects : The trifluoromethyl group in C₁₃H₁₅F₃N () introduces strong electron-withdrawing effects, which may alter receptor binding compared to the electron-donating isopropyl group .
Solubility : Hydrochloride salts (e.g., ’s compound) exhibit improved aqueous solubility, critical for pharmaceutical formulations .
Biological Activity
{1-[4-(propan-2-yl)phenyl]cyclopentyl}methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
The compound features a cyclopentyl structure with a propan-2-yl phenyl substitution, which influences its interaction with biological targets. Its unique structural configuration may confer distinct chemical properties compared to similar compounds.
The biological activity of this compound is primarily attributed to its ability to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, including potential therapeutic applications. However, detailed studies are required to elucidate the exact molecular targets and pathways involved in its action.
Biological Activity Studies
Research has indicated that this compound may exhibit several biological activities:
- Antiproliferative Effects : In studies evaluating its efficacy against cancer cell lines, the compound demonstrated cellular potency. For instance, related compounds with cyclopentyl substitutions showed varying levels of selectivity and potency against mutant EGFR in lung cancer cell lines .
- Inhibition of Protein Interactions : The compound's analogs have been studied for their ability to inhibit critical protein-protein interactions, such as those involved in cancer pathways. This suggests potential applications in cancer therapy .
- Antimicrobial Activity : Preliminary assessments indicate that derivatives of this compound may possess antimicrobial properties, making them candidates for further investigation in combating antibiotic resistance .
Data Table: Summary of Biological Assays
| Activity | Tested Compounds | IC50 (nM) | Cell Lines | Notes |
|---|---|---|---|---|
| Antiproliferative | Cyclopentyl derivatives | 41 | A431, H1975 | Selective against mutant EGFR |
| Protein Interaction | M-89 (analog) | 1.8 | MV4;11 | Inhibits menin-MLL interaction |
| Antimicrobial | Various derivatives | Varies | MRSA, VRE | Potential against resistant strains |
Case Study 1: Antiproliferative Activity
A study examined the antiproliferative effects of this compound on non-small cell lung cancer (NSCLC) cell lines. The results indicated that the compound exhibited significant potency with an IC50 value lower than 100 nM against specific mutant variants of EGFR. This suggests a promising avenue for developing targeted therapies for NSCLC .
Case Study 2: Protein Interaction Inhibition
Another investigation focused on the inhibition of the menin-MLL protein-protein interaction by analogs of this compound. The study revealed that modifications to the nitrogen atom significantly enhanced binding affinity and cellular activity, indicating that structural adjustments can lead to more potent inhibitors .
Q & A
Q. What are the recommended synthetic routes for {1-[4-(propan-2-yl)phenyl]cyclopentyl}methanamine, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves cyclopentane ring formation via intramolecular cyclization or alkylation of pre-functionalized phenyl precursors. For example, alkylation of 4-isopropylbenzene derivatives with cyclopentylmethanamine precursors under basic conditions (e.g., NaH) can yield the target compound. Reaction optimization includes temperature control (60–80°C), solvent selection (e.g., DMF or THF), and catalytic use of transition metals (e.g., Pd for cross-couplings). Hydrolysis of ester intermediates (as seen in analogous cyclopentane syntheses) may enhance purity . Post-synthesis purification via recrystallization or column chromatography is critical .
Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic and crystallographic techniques?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., cyclopentyl methanamine protons at δ 1.5–2.5 ppm and isopropyl groups at δ 1.2–1.4 ppm).
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Single-crystal diffraction resolves spatial conformation, particularly the cyclopentyl ring puckering and phenyl group orientation .
- HPLC-MS : Quantify purity (>95%) and detect byproducts using reverse-phase columns (C18) with acetonitrile/water gradients .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (N/Ar) at 2–8°C to prevent oxidation or hydrolysis .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational modeling predict the pharmacological interactions of this compound with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with receptors like GPCRs or monoamine transporters. Parameterize the compound’s amine group for hydrogen bonding and the isopropylphenyl moiety for hydrophobic interactions. Compare with structurally similar amines (e.g., [4-(triazolylmethyl)phenyl]methanamine) to validate binding poses . MD simulations (GROMACS) assess stability over 100-ns trajectories .
Q. What strategies resolve contradictions in reported physicochemical data (e.g., pKa, logP) for this compound derivatives?
- Methodological Answer :
- Experimental Validation : Use potentiometric titration for pKa determination (compare with predicted values from ACD/Labs).
- LogP Measurement : Shake-flask method (octanol/water partitioning) corrects discrepancies from computational tools (e.g., ChemAxon) .
- Cross-Study Analysis : Aggregate data from multiple sources (e.g., PubChem, Enamine) and apply statistical outlier detection .
Q. How does the introduction of substituents on the cyclopentyl or phenyl ring influence the compound’s biological activity and selectivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Substitute the phenyl ring with electron-withdrawing (e.g., -F, -Cl) or donating groups (-OCH) to modulate receptor affinity. Cyclopentyl modifications (e.g., methyl groups) alter steric bulk, impacting target selectivity .
- Biological Assays : Test derivatives in vitro (e.g., enzyme inhibition, cell viability) and correlate with substituent Hammett constants (σ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
